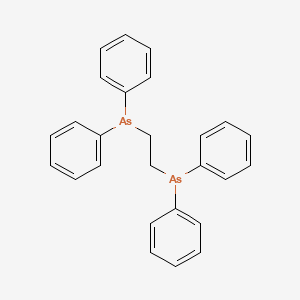

1,2-Bis(diphenylarsino)ethane

Description

Properties

IUPAC Name |

2-diphenylarsanylethyl(diphenyl)arsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24As2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEXNMSXAVGEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As](CC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24As2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196126 | |

| Record name | Arsine, ethylenebis(diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4431-24-7 | |

| Record name | 1,1′-(1,2-Ethanediyl)bis[1,1-diphenylarsine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4431-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenebis(diphenylarsine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsine, ethylenebis(diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenebis(diphenylarsine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENEBIS(DIPHENYLARSINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N725Z8Y6Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Derivatization of 1,2 Bis Diphenylarsino Ethane Ligands

Established Synthetic Routes to 1,2-Bis(diphenylarsino)ethane (dpae)

The most conventional and established method for synthesizing this compound (dpae) relies on the principles of nucleophilic substitution. This approach is analogous to the well-known synthesis of the corresponding diphosphine ligand, dppe. The core of the synthesis involves the reaction of an alkali metal diphenylarsenide salt with a 1,2-dihaloethane, typically 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. rsc.orgwikipedia.org

The first step is the preparation of the diphenylarsenide anion. This is commonly achieved by the deprotonation of diphenylarsine (B13773895) (Ph₂AsH) with a strong base or, more frequently, by the reductive cleavage of the arsenic-arsenic bond in tetraphenyldiarsine (Ph₂As-AsPh₂) or the arsenic-phenyl bond in triphenylarsine (B46628) (AsPh₃) using an alkali metal such as sodium or lithium in a suitable solvent like liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF).

The resulting alkali diphenylarsenide (e.g., Na[AsPh₂] or Li[AsPh₂]) is a potent nucleophile. It is then reacted in situ with 1,2-dichloroethane. wikipedia.org The arsenide anion displaces the halide ions in a double Sₙ2 reaction to form the desired ethane (B1197151) bridge between the two diphenylarsino groups.

A general representation of the reaction is shown below: 2 M[As(C₆H₅)₂] + ClCH₂CH₂Cl → (C₆H₅)₂AsCH₂CH₂As(C₆H₅)₂ + 2 MCl (where M = Li, Na)

This method is effective for producing symmetrical diarsines like dpae. The reaction conditions, such as solvent and temperature, are crucial for achieving good yields and minimizing side reactions.

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product |

| M[As(C₆H₅)₂] (M=Li, Na) | ClCH₂CH₂Cl or BrCH₂CH₂Br | Liquid Ammonia or THF | Inert atmosphere (e.g., Argon) | This compound (dpae) |

| Triphenylarsine + Sodium | 1,2-Dibromoethane | Liquid Ammonia | Stepwise: 1. Formation of Na[AsPh₂]. 2. Reaction with dibromoethane | This compound (dpae) |

Strategies for Steric and Electronic Tuning of this compound Analogues

The modification of the dpae structure is crucial for fine-tuning the properties of its metal complexes. By altering the steric and electronic characteristics of the ligand, chemists can influence the coordination geometry, stability, and reactivity of the resulting metal center. These modifications can be broadly categorized into two areas: substitution on the phenyl rings and alteration of the ethane backbone.

Aryl Group Substitution: Replacing the phenyl groups with other aromatic moieties that bear electron-donating or electron-withdrawing substituents allows for precise electronic tuning. For instance, introducing electron-donating groups like methyl (tolyl) or methoxy (B1213986) (anisyl) onto the phenyl rings increases the electron density on the arsenic atoms. This enhances the ligand's σ-donor capacity, making it a stronger Lewis base. Conversely, electron-withdrawing groups, such as halogens or trifluoromethyl groups, decrease the basicity of the arsenic donors. While specific studies detailing the electronic parameters for a wide range of substituted dpae ligands are less common than for their phosphine (B1218219) analogues, the fundamental principles of substituent effects are directly applicable.

Backbone Modification: The two-carbon ethane backbone of dpae creates a five-membered chelate ring upon coordination to a metal center, which is generally a highly stable conformation. Altering the length of this backbone has a profound steric impact. For example, using a propane-1,3-diyl bridge to create 1,3-bis(diphenylarsino)propane (dpap) results in a larger, more flexible six-membered chelate ring. This change in the "bite angle" of the ligand can significantly affect the geometry and stability of the coordination complex. A study comparing gold clusters protected by a C2-bridged diphosphine (dppe) and a C3-bridged diarsine (dpap) highlighted that the steric restriction imposed by the bridging unit directly influences the structure of the resulting Au₁₃ core. aip.org This demonstrates that modifying the alkyl bridge is a viable strategy for tuning the steric environment of diarsine ligands. aip.org

| Modification Strategy | Example Ligand | Effect |

| Aryl Substitution (Electronic) | 1,2-Bis(di-p-tolylarsino)ethane | Increased σ-donor strength (more electron-rich As) |

| Aryl Substitution (Electronic) | 1,2-Bis(bis(p-fluorophenyl)arsino)ethane | Decreased σ-donor strength (more electron-poor As) |

| Backbone Modification (Steric) | 1,3-Bis(diphenylarsino)propane (dpap) | Larger chelate ring (6-membered), increased flexibility, different bite angle |

Synthesis of Unsymmetrical this compound Derivatives

The synthesis of unsymmetrical diarsine ligands, where the substituents on the two arsenic atoms differ (e.g., R₂As-CH₂CH₂-AsR'₂), requires a more controlled, stepwise approach compared to the direct synthesis of symmetrical ligands. Such ligands are of interest as they can introduce electronic and steric asymmetry into the coordination sphere of a metal, potentially leading to unique catalytic or chemical properties.

A robust strategy for preparing unsymmetrical bidentate ligands involves the sequential nucleophilic substitution of a dihaloalkane. rsc.org This method has been successfully applied to the synthesis of mixed arsine-phosphine ligands and can be adapted for unsymmetrical diarsines.

The synthesis would proceed as follows:

First Substitution: An initial nucleophilic attack on a 1,2-dihaloethane (e.g., 1,2-dichloroethane) is carried out with one equivalent of the first alkali metal arsenide, M[AsR₂]. This reaction yields a halo-substituted mono-arsine intermediate, R₂AsCH₂CH₂Cl. Careful control of stoichiometry is essential to maximize the yield of this monosubstituted product and minimize the formation of the symmetrical diarsine.

Second Substitution: The isolated halo-arsine intermediate is then reacted with a second, different alkali metal arsenide, M[AsR'₂]. This second nucleophilic substitution displaces the remaining halide to form the final unsymmetrical diarsine ligand, R₂AsCH₂CH₂AsR'₂.

This stepwise approach has been demonstrated in the synthesis of related unsymmetrical ligands. For example, cis-(2-chlorovinyl)diphenylarsine was used as a precursor that reacted with sodium dimethylarsenide to yield the unsymmetrical diarsine cis-1-dimethylarsino-2-diphenylarsinoethylene. rsc.org Similarly, 1-diphenylarsino-2-diphenylphosphinoethane was prepared via a related sequential route. rsc.org These examples validate the stepwise substitution methodology as a viable pathway for accessing unsymmetrical diarsine ligands built upon an ethane framework.

| Step | Reactants | Intermediate/Product | Purpose |

| 1 | 1 eq. M[AsR₂] + excess ClCH₂CH₂Cl | R₂AsCH₂CH₂Cl | Formation of a mono-arsine intermediate |

| 2 | R₂AsCH₂CH₂Cl + 1 eq. M[AsR'₂] | R₂AsCH₂CH₂AsR'₂ | Introduction of the second, different arsino group |

Advanced Methodologies for Diarsine Ligand Preparation

Traditional synthetic routes to organoarsenic compounds, including dpae, often rely on highly toxic and volatile precursors like arsine gas (AsH₃) or its simple alkylated derivatives. wikipedia.org Growing safety and environmental concerns have spurred the development of advanced methodologies that utilize safer, non-volatile starting materials. researchgate.net

A significant modern approach is the Nonvolatile Intermediate Transformation (NIT) method. researchgate.net This strategy is centered on the use of stable, non-volatile arsenic sources, such as elemental arsenic (As) or arsenic(III) oxide (As₂O₃), to build key organoarsenic intermediates. wikipedia.org

One key class of intermediates in NIT methods are cyclooligoarsines , such as pentaphenylcyclopentaarsine, (PhAs)₅. These cyclic compounds can be prepared from non-volatile precursors and serve as stable platforms for further functionalization. The synthesis of a bidentate ligand like dpae can be envisioned through the reductive cleavage of the As-As bonds within the cyclooligoarsine ring, followed by alkylation with a suitable electrophile like 1,2-dihaloethane. This process breaks the cyclic structure and installs the desired ethane bridge, yielding the target ligand.

Another advanced route involves the direct reaction of elemental arsenic with organic halides at high temperatures, often with catalytic amounts of copper. For example, the reaction between elemental arsenic and methyl bromide can produce methylarsenic bromides. While this specific example yields simpler building blocks, the principle of using elemental arsenic directly avoids the need to handle highly hazardous gaseous precursors.

These advanced methodologies represent a significant step forward in organoarsenic chemistry, providing safer and more sustainable pathways to valuable ligands like dpae and its derivatives. researchgate.net

Coordination Chemistry of 1,2 Bis Diphenylarsino Ethane Complexes

General Principles of 1,2-Bis(diphenylarsino)ethane Coordination to Transition Metals

The coordination of this compound (dpae) to transition metals is governed by fundamental principles of coordination chemistry, including chelation and the stereoelectronic properties of the ligand. These factors dictate the geometry, stability, and reactivity of the resulting metal complexes.

Chelation Effects and Five-Membered Ring Formation

As a bidentate ligand, dpae coordinates to a metal center via its two arsenic donor atoms. This chelation results in the formation of a stable five-membered ring, comprising the metal atom, the two arsenic atoms, and the two carbon atoms of the ethane (B1197151) backbone. The formation of this chelate ring is entropically favored over the coordination of two monodentate arsine ligands, a phenomenon known as the chelate effect. This increased stability is a key feature of dpae complexes. The analogous phosphine (B1218219) ligand, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), also forms stable five-membered chelate rings with transition metals, highlighting the importance of the ethane backbone in facilitating chelation. commonorganicchemistry.comnih.govwikipedia.org

Stereoelectronic Influences of Diphenylarsino Moieties

The steric bulk of the four phenyl groups on the arsenic atoms also significantly impacts the coordination geometry and reactivity of the dpae complexes. These bulky substituents can influence the accessibility of the metal center to other molecules, which is a critical factor in catalysis. The stereoelectronic properties of ligands are known to be tunable, which can in turn influence the catalytic performance of the metal complexes they are a part of. researchgate.net

Coordination with Group 11 Metals (Copper, Silver, Gold)

The coordination of dpae to the coinage metals—copper, silver, and gold—has led to the development of complexes with interesting structural and photophysical properties.

Dinuclear Gold(I) Chloride Complexes and Aurophilic Interactions

Dinuclear gold(I) complexes bridged by dpae ligands have been a subject of significant research interest. In these complexes, the dpae ligand can span two gold centers. A particularly noteworthy feature of many gold(I) complexes is the presence of aurophilic interactions, which are weak attractive forces between closed-shell gold(I) ions. mdpi.comnih.gov These interactions, with bond strengths comparable to hydrogen bonds, can lead to the formation of dimeric or polymeric structures in the solid state. nih.gov

For instance, the complex Au2(μ-dpae)22 has been shown to exist as chloroform (B151607) solvates where the two gold centers are connected by two bridging dpae ligands and also exhibit aurophilic interactions. researchgate.netresearchgate.netresearchgate.net The Au···Au contact distances in these structures are indicative of these interactions. researchgate.netresearchgate.net The analogous phosphine-bridged gold(I) chloride complex, Au2(dppe)Cl2, also forms structures with intermolecular Au···Au interactions. researchgate.net The presence and nature of aurophilic interactions can be influenced by the solvent and the counterions present in the crystal lattice. nih.govacs.org

Luminescent Copper(I) and Silver(I) Complexes Design

Complexes of copper(I) and silver(I) with dpae and related diphosphine ligands often exhibit luminescence. rsc.orgrsc.org The design of these luminescent complexes is an active area of research due to their potential applications in areas such as sensing and light-emitting devices. The emission properties of these complexes are highly dependent on the coordination geometry around the metal ion and the nature of the other ligands present.

For example, luminescent copper(I) complexes have been synthesized using bisphosphane and halogen-substituted 2,2′-bipyridine ligands. rsc.org The solid-state structures and photophysical properties of these complexes are influenced by the steric demands of the ligands. rsc.org Similarly, heterometallic gold-silver complexes derived from diphosphine gold(I) precursors have been shown to be luminescent. rsc.org While specific luminescent copper(I) and silver(I) complexes with dpae are less commonly reported in the provided search results, the principles of designing such complexes with related diphosphine ligands are well-established. The study of luminescent d10 metal complexes is a broad field, with many examples involving phosphine and arsine ligands. hku.hkresearchgate.net

Coordination with Group 8-10 Metals (Ruthenium, Palladium, Nickel)

The coordination of this compound (dpae) extends to the platinum-group metals (ruthenium, palladium) and nickel, leading to a variety of complexes with distinct geometries and reactivity.

Mononuclear ruthenium(II) and ruthenium(III) complexes containing dpae have been synthesized. rsc.org For example, reactions of ruthenium precursors with dpae can yield complexes with the general formulae [Ru(Hedta)(dpae)] and [Ru(H2edta)(dpae)], where edta is ethylenediaminetetraacetate. rsc.org These complexes feature a combination of hard (from edta) and soft (from dpae) donor atoms in the coordination sphere. rsc.org Ruthenium(II) complexes with diarsine ligands have also been prepared in the context of synthesizing ruthenafuran complexes. mdpi.comnih.gov

Palladium(II) readily forms square-planar complexes with dpae. rsc.orgacs.org These complexes, such as [Pd(dpae)X2] (where X is a halide), are well-characterized. The coordination chemistry of palladium with bidentate arsine ligands has been extensively studied. acs.orgup.ac.za The reaction of [PdCl2(dpae)] with azolates can lead to the formation of [Pd(azolate-N)2(dpae)] complexes. rsc.org

Nickel(II) forms complexes with dpae, and the resulting geometry can be either square-planar or five-coordinate, depending on the other ligands present. acs.org For instance, nickel(II) complexes with polyfunctional arsenic-containing ligands, including dpae, have been prepared, leading to low-spin five-coordinate complexes. acs.org The reaction of Ni[S2P(OMe)2]2 with the related ligand 1-(diphenylarsino)-2-(diphenylphosphino)ethane results in a square-planar nickel(II) complex. rsc.org Nickel(II) can also form mixed-ligand complexes, such as those containing both a dithiolate and a phosphine or arsine derivative. rsc.orgresearchgate.net

Ruthenium-Arsine Complexes: Ligand Exchange and Reactivity

The coordination of this compound to ruthenium centers has been demonstrated through ligand exchange reactions. For instance, mononuclear ruthenium(III) and ruthenium(II) complexes with the general formulae [Ru(Hedta)(L–L)] and [Ru(H₂edta)(L–L)] have been synthesized, where L-L is dpae. rsc.org These syntheses involve the reaction of precursor complexes like K[Ru(Hedta)Cl] with dpae, showcasing the successful displacement of existing ligands to accommodate the bidentate arsine. rsc.org The resulting complexes feature a combination of hard (from EDTA) and soft (from dpae) donor atoms within the ruthenium coordination sphere. rsc.org

The reactivity of ruthenium-dpae complexes has been explored, particularly in the context of catalysis. Ruthenium carbonyl complexes containing dpae, such as Ru(CO)₃(dpae) and Ru(CO)₂(dpae)(PPh₃), have been identified as hydrogenation catalysts. researchgate.netwhiterose.ac.uk Mechanistic studies on the hydrogenation of alkynes have revealed that these complexes undergo reactions with parahydrogen. researchgate.net A key intermediate detected in these processes is the dihydride complex Ru(H)₂(CO)(dpae), which has been calculated to be a viable reaction product. whiterose.ac.uk The catalytic behavior of these arsine-containing complexes differs from their phosphine analogues, highlighting the influence of the donor atom on reactivity. whiterose.ac.uk

Table 1: Selected Ruthenium-dpae Complexes and Their Characteristics

| Compound Formula | Ruthenium Oxidation State | Synthesis Context | Reactivity/Significance |

|---|---|---|---|

| [Ru(Hedta)(dpae)] | III | Ligand exchange with K[Ru(Hedta)Cl] rsc.org | Mixed hard-soft donor complex rsc.org |

| [Ru(H₂edta)(dpae)] | II | Ligand exchange with [Ru(H₂edta)(H₂O)] rsc.org | Mixed hard-soft donor complex rsc.org |

| Ru(CO)₃(dpae) | 0 | Precursor complex researchgate.netwhiterose.ac.uk | Catalyst for alkyne hydrogenation researchgate.netwhiterose.ac.uk |

| Ru(CO)₂(dpae)(PPh₃) | 0 | Precursor complex whiterose.ac.uk | Catalyst for alkyne hydrogenation whiterose.ac.uk |

Palladium and Nickel Complexes: Structural Features and Stability

Table 2: Examples of Palladium and Nickel Complexes with Related Arsine Ligands

| Compound Formula | Metal Ion | Ligand | Key Feature |

|---|---|---|---|

| Pd(vaa)(SCN)₂ | Pd(II) | cis-1,2-bis(diphenylarsino)ethylene (vaa) capes.gov.br | Square-planar geometry capes.gov.br |

| [Pd(dadpe)(H₂dmsucc-S,S’)] | Pd(II) | 1-diphenylarsino-2-diphenylphosphinoethane (dadpe) rsc.org | Amphiphilic complex with good stability rsc.org |

Coordination with Main Group Elements (Selenium, Tellurium)

Beyond transition metals, this compound serves as a crucial ligand in the stabilization of unusual coordination complexes with main group chalcogen elements like selenium (Se) and tellurium (Te).

Homoleptic Pnictogen-Chalcogen Coordination Complexes

Research has led to the synthesis and structural characterization of dicationic selenium and tellurium complexes utilizing dpae. acs.orgjyu.fi The compounds, formulated as [Ch(dpae)₂][OTf]₂ (where Ch = Se, Te; OTf = trifluoromethanesulfonate), are produced through a ligand-exchange protocol using [Ch]²⁺ reagents. acs.orgnih.gov These species represent exceptionally rare examples of homoleptic pnictogen → chalcogen coordination complexes, where the central chalcogen atom is coordinated exclusively by arsenic donor atoms from the two bidentate dpae ligands. acs.orgjyu.finih.gov

Arsenic to Chalcogen Dative Bonding

The formation of the [Ch(dpae)₂]²⁺ cations is significant as it provides the first documented instance of a direct arsenic-to-chalcogen dative bond. acs.orgjyu.finih.gov In these complexes, the arsenic atoms of the dpae ligands act as Lewis bases, donating a pair of electrons to the electron-deficient chalcogen center (Se²⁺ or Te²⁺), which acts as a Lewis acid. This interaction is a type of chalcogen bond, a noncovalent interaction involving a chalcogen atom as an electrophilic site. researchgate.net The electronic structures of these unique compounds have been analyzed and compared to other known chalcogen dications. acs.orgnih.gov The coordination of the chalcogen to a metal or, in this case, to pnictogen atoms, can enhance its ability to participate in such bonding interactions. rsc.org

Table 3: Homoleptic Arsenic-Chalcogen Complexes with dpae

| Compound Formula | Central Atom | Ligand | Key Finding |

|---|---|---|---|

| [Se(dpae)₂][OTf]₂ | Selenium (Se) | This compound (dpae) acs.orgjyu.fi | First example of an As→Se dative bond acs.orgjyu.finih.gov |

Catalytic Applications of 1,2 Bis Diphenylarsino Ethane Complexes

Homogeneous Catalysis Mediated by 1,2-Bis(diphenylarsino)ethane Metal Complexes

Complexes of this compound (dpae) with transition metals are notable catalysts in homogeneous systems. These catalysts, where the metal center is coordinated to the bidentate dpae ligand, are soluble in the reaction medium, allowing for high reactivity and selectivity under often mild conditions. The arsenic donor atoms in dpae, being less σ-donating than phosphorus, can influence the electronic properties of the metal center, which in turn affects the catalytic cycle. acs.org This modification in the ligand field can lead to unique catalytic behavior compared to their more common phosphine (B1218219) analogues.

Ruthenium complexes incorporating dpae have been investigated as catalysts for hydrogenation reactions. researchgate.netwhiterose.ac.uk For instance, complexes like Ru(CO)3(dpae) and Ru(CO)2(dpae)(PPh3) have been shown to be active in the hydrogenation of alkynes. researchgate.netwhiterose.ac.uk The dpae ligand is crucial for the stability and catalytic activity of these ruthenium centers.

In the realm of carbon-carbon bond formation, palladium complexes are paramount. While research has extensively covered phosphine ligands, the use of arsine ligands like dpae is a less explored but promising area. acs.org Tertiary arsine ligands can accelerate certain palladium-catalyzed reactions. acs.org For example, palladium complexes with dpae have been studied for their catalytic applications, highlighting the versatility of this ligand in different catalytic transformations. nih.govacs.org

Hydrogenation Reactions

Ruthenium complexes containing the this compound (dpae) ligand have emerged as effective catalysts for hydrogenation reactions. The unique electronic properties imparted by the arsenic donor atoms influence the reactivity of the ruthenium center, leading to efficient catalytic cycles for the reduction of unsaturated substrates.

The mechanism of hydrogenation catalyzed by ruthenium-dpae complexes has been a subject of detailed investigation, often employing advanced techniques like parahydrogen induced polarization (PHIP) NMR spectroscopy and Density Functional Theory (DFT) calculations. researchgate.netwhiterose.ac.uk For the complex Ru(CO)3(dpae), both thermal and photochemical reactions with hydrogen lead to the formation of the dihydride species Ru(H)2(CO)2(dpae) via the loss of a carbonyl ligand. researchgate.net This dihydride is a key intermediate in the catalytic cycle.

Ruthenium-dpae catalysts have demonstrated their efficacy in the hydrogenation of various unsaturated substrates. The complex Ru(CO)3(dpae) has been shown to be a competent catalyst for the hydrogenation of diphenylacetylene (B1204595). whiterose.ac.uk The efficiency of these reactions can be influenced by factors such as temperature and light. For instance, photochemical promotion of the hydrogenation using 325 nm irradiation can lead to a significant increase in turnover numbers compared to thermal reactions alone. researchgate.net

The substrate scope of ruthenium-catalyzed hydrogenations is broad, encompassing alkenes and ketones. researchgate.netnih.gov While specific data for the substrate scope of dpae-ruthenium complexes is part of ongoing research, related ruthenium systems show high efficiency and selectivity for a wide range of functional groups. nih.gov For example, ruthenium catalysts are known to be highly effective for the hydrogenation of levulinic acid to γ-valerolactone (GVL), a key platform chemical. frontiersin.orgnih.gov The nature of the support and reaction conditions can significantly impact the catalytic activity and selectivity in these systems. nih.govrsc.org

Table 1: Hydrogenation of Diphenylacetylene with Ru(CO)3(dpae) Catalyst

| Condition | Turnover Increase (Photochemical vs. Thermal) | Reference |

| 325 nm irradiation at 333 K | ~5.5-fold | researchgate.net |

| Thermal reaction at 295 K | - | researchgate.net |

This table illustrates the enhanced efficiency of the Ru(CO)3(dpae) catalyzed hydrogenation of diphenylacetylene under photochemical conditions compared to thermal conditions.

Ruthenium-dpae Catalyzed Hydrogenation Mechanisms

Carbon-Carbon Coupling Reactions

Palladium complexes bearing arsine ligands, including those with structures analogous to dpae, have shown considerable promise in facilitating carbon-carbon bond formation. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

Direct arylation is a powerful tool for synthesizing (hetero)biaryl compounds, which are prevalent in pharmaceuticals and materials science. acs.org The use of tertiary arsine ligands in palladium-catalyzed direct arylation is a developing field with the potential to expand the existing ligand library. acs.org These arsine ligands can accelerate some transition-metal-catalyzed reactions due to their weaker σ-donation ability compared to phosphines. acs.org

A comprehensive study investigated 27 different arsine ligands, including both electron-rich and electron-deficient variants, for the Pd-catalyzed direct arylation of heteroarenes. acs.org The relationship between the ligand structure and its catalytic activity was explored through both experimental and computational methods. acs.org It was found that an electron-deficient and bulky ligand, tris(o-trifluorotolyl)arsine, was highly efficient in a model reaction between 2-propylthiophene (B74554) and 4-bromobenzotrifluoride. acs.org This pioneering work provides a foundational understanding of how arsine ligands can be effectively utilized in direct arylation reactions.

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, extensively used in the synthesis of fine chemicals and pharmaceuticals. researchgate.net The performance of this reaction is highly dependent on the nature of the ligand coordinated to the palladium catalyst. Bulky and electron-donating monodentate biphenylarsine ligands have been synthesized and evaluated for their effectiveness in the Pd-catalyzed Heck reaction. researchgate.netconicet.gov.ar

In a model reaction between p-bromotoluene and styrene (B11656), which is challenging due to the low reactivity of the coupling partners, a biphenylarsine ligand with ortho-methoxy substituents demonstrated notable activity. conicet.gov.ar The scope of this catalytic system was further explored with various aryl halides and alkenes, showcasing the utility of these arsine ligands. conicet.gov.ar The results indicate that the steric and electronic properties of the biphenylarsine ligands are crucial for achieving high catalytic performance. conicet.gov.ar For instance, ligands with "blocked" ortho-positions generally lead to better outcomes. researchgate.net

Table 2: Heck Coupling Reaction of p-Bromotoluene and Styrene with a Palladium/Biphenylarsine Ligand System

| Parameter | Details | Reference |

| Model Reaction | p-bromotoluene + styrene | conicet.gov.ar |

| Catalyst System | Pd(OAc)2 with a biphenylarsine ligand (L6) | conicet.gov.ar |

| Ligand Type | Bulky, electron-donating monodentate biphenylarsine | researchgate.netconicet.gov.ar |

| Key Finding | Ligands with "blocked" ortho-positions are generally more effective. | researchgate.net |

This table summarizes the key aspects of a study on the Heck reaction using a palladium catalyst with biphenylarsine ligands.

Applications of 1,2 Bis Diphenylarsino Ethane in Advanced Materials Science

Luminescent Materials Based on 1,2-Bis(diphenylarsino)ethane Metal Complexes

Metal complexes featuring the this compound ligand are notable for their luminescent properties, which can be sensitive to environmental stimuli. This sensitivity makes them attractive candidates for use in sensors and smart materials. Gold(I) and osmium(VI) are among the metals that form luminescent complexes with dape. ubc.cascience.gov

A prominent example is the digold(I) dication [Au2(μ-dape)2]2+. science.gov In its crystalline form with hexafluoroarsenate (B1215188) as the counter-ion, Au2(μ-dape)22, the cation consists of two slightly bent As-Au-As units linked by the bridging dape ligands. science.gov The luminescence of these materials is deeply connected to aurophilic (Au···Au) interactions, where close proximity between gold centers influences the electronic structure and emissive states. science.gov

The luminescence of dape-based metal complexes can exhibit dynamic responses to external stimuli such as temperature (thermochromism), solvent vapor (vapochromism), and solvent polarity (solvatochromism). These properties are often linked to changes in the crystal packing or the coordination environment of the metal center, which in turn affect the intermolecular interactions like aurophilic bonds. acs.orgresearchgate.net

A clear demonstration of these phenomena is seen in the chloroform (B151607) solvates of Au2(μ-dape)22. science.govcore.ac.uk This complex undergoes a reversible, single-crystal-to-single-crystal transformation involving the gain or loss of a chloroform molecule. science.gov This change in solvation directly impacts the structure and, consequently, the luminescence of the material. science.govcore.ac.uk The loss or uptake of solvent molecules alters the crystal lattice, modifying the distance between the gold atoms and thus changing the energy of the emissive state. science.gov This vapoluminescent behavior makes such compounds potential candidates for chemical sensors capable of detecting volatile organic compounds (VOCs). acs.orgcore.ac.uk

The table below summarizes the structural changes in Au2(μ-dape)22 upon desolvation, highlighting the direct link between the supramolecular structure and its physical properties.

| Property | Disolvate (Au2(μ-dape)22·2CHCl3) | Monosolvate (Au2(μ-dape)22·CHCl3) |

| Au···Au Contact Distance | 3.05152(15) Å | 2.9570(5) Å |

| Transformation | Slow loss of one CHCl3 molecule over five years | Gain of one CHCl3 molecule over 12 hours |

| Luminescence | Changes upon solvation/desolvation | Changes upon solvation/desolvation |

Table 1: Structural changes in the chloroform solvates of Au2(μ-dape)22 associated with its vapochromic properties. science.gov

The choice of ligand is critical in determining the emission characteristics of a metal complex. The substitution of phosphorus in the analogous dppe ligand with arsenic to form dape introduces significant changes. Arsenic's larger atomic radius and weaker σ-donor strength compared to phosphorus reduce the orbital overlap with metal centers and alter the complex's redox properties. smolecule.com These differences influence the ligand field strength and the energy levels of the metal-ligand orbitals, which are directly involved in the luminescent process. smolecule.com

For instance, studies on the Au2(μ-dape)2X2 series (where X = Cl, Br, I) have revealed the existence of different polymorphs, which are not observed for the corresponding dppe series. science.gov Polymorphism, the ability of a substance to exist in more than one crystal structure, can lead to different emission colors and efficiencies for the same chemical compound, as the intermolecular interactions and molecular conformations vary between forms. The structural flexibility of the dape ligand and its unique electronic interaction with the metal center facilitate the formation of these distinct crystalline phases, each with its own characteristic luminescent signature. science.gov

Thermochromic, Vapochromic, and Solvatochromic Properties

Supramolecular Assembly and Self-Association in this compound Systems

The dape ligand plays a crucial role in directing the self-assembly of metal complexes into ordered supramolecular structures. These assemblies are governed by a variety of non-covalent forces, which dictate the final architecture and properties of the material in the solid state.

In the solid state, dape-containing complexes are organized through a network of intermolecular interactions. In gold(I) complexes like Au2(μ-dape)22, the primary interaction is the aurophilic Au···Au bond, with distances around 2.95–3.05 Å being short enough to indicate a significant bonding interaction. science.gov

Beyond aurophilicity, other forces contribute to the crystal packing. In platinum(II) complexes with dape, for example, π–π stacking interactions between the phenyl rings of the ligand are significant in determining the molecular arrangement within the crystal. chemicalbook.com The solid-state structure of dape itself reveals how these phenyl groups engage in intermolecular contacts. Furthermore, complexes with other metals, such as antimony, show the formation of extended coordination networks. The complex [SbCl3{o-C6H4(AsMe2)2}], an analogue, forms weakly cross-linked two-dimensional chains in the solid state, demonstrating the diverse structural motifs accessible through arsine ligands.

The same self-association and intermolecular forces that control solid-state packing can also be harnessed in solution to form functional soft materials. Gold(I) complexes, including those with arsine ligands, are known to be effective metallogelators, where the molecules self-assemble into extended fibrous networks that immobilize the solvent, forming a gel. acs.orgresearchgate.net This gelation is often triggered by changes in solvent or temperature and can be accompanied by a change in luminescence, providing a route to sensory materials. rsc.org

The ability of dape-based complexes to respond to environmental changes, such as the presence of specific vapors or solvents, makes them highly suitable for the development of sensory materials for the detection of metal ions or volatile organic compounds. acs.orgresearchgate.net The stimuli-responsive nature of both the luminescence and the supramolecular structure forms the basis for these sensing applications. rsc.org

Role of Intermolecular Interactions in Solid-State Structures

Precursors for Metal Chalcogenide Materials

While direct reports on the use of this compound complexes as single-source precursors for metal chalcogenides (sulfides, selenides) are not prominent, the well-established chemistry of its phosphine (B1218219) analogue, dppe, provides a strong basis for this application. The single-source precursor approach, where a single compound contains all the necessary elements for the final material, offers excellent control over stoichiometry and morphology. rsc.org

Heteroleptic complexes of the type [M(dppe)(ligand)] have been successfully used to synthesize metal sulfide (B99878) nanomaterials. For instance, cobalt(III)-dithiocarbamate complexes containing the dppe ligand, [Co(S2CNR2)2(dppe)]+, undergo solvothermal decomposition to yield cobalt sulfide/cobalt phosphide (B1233454) nanocomposites. researchgate.net Similarly, nickel(II) dithiophosphate (B1263838) complexes with dppe have been used as precursors for nickel sulfides. The process typically involves heating the precursor complex in a high-boiling point solvent, causing it to decompose and the constituent elements to reassemble into the desired inorganic material. researchgate.net

Given the analogous structure of dape to dppe, it is reasonable to infer that dape-metal complexes could serve a similar role. The key differences—weaker M-As bonds compared to M-P bonds and altered electronic properties—would likely influence the decomposition temperature and the nature of the final product. smolecule.com The thermal decomposition of related ruthenium clusters containing bis(diphenylarsino)methane further supports the feasibility of using such complexes in thermolysis reactions to generate new materials. acs.org

Theoretical and Computational Investigations of 1,2 Bis Diphenylarsino Ethane Systems

Density Functional Theory (DFT) Studies on Electronic Structures

Density Functional Theory (DFT) has become a cornerstone for the computational study of transition metal complexes, including those with dpae. DFT calculations allow for the prediction of geometric structures, electronic properties, and spectroscopic features with a favorable balance of accuracy and computational cost. Studies on dpae complexes utilize DFT to model their behavior, rationalizing experimental observations and predicting new properties. For instance, DFT has been employed to investigate ruthenium complexes containing dpae, providing significant insights into reaction mechanisms. whiterose.ac.uk

The nature of the bond between a transition metal and the arsenic atoms of the dpae ligand is a key determinant of a complex's properties. DFT calculations, often coupled with electron density analysis methods like the Quantum Theory of Atoms in Molecules (QTAIM), provide a detailed picture of this interaction. nih.govrsc.orgnumberanalytics.com

QTAIM partitions the electron density of a molecule into atomic basins, allowing for the quantitative characterization of chemical bonds. chemrxiv.org By locating bond critical points (BCPs) between the metal and arsenic atoms, the strength and nature of the M-As bond can be assessed. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly informative. A high ρ value suggests a significant accumulation of electron density, characteristic of a covalent bond, while the sign of ∇²ρ can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. uni-muenchen.de

In dpae complexes, the M-As bond is typically characterized as a dative covalent bond, involving σ-donation from the arsenic lone pair to an empty metal orbital. The degree of π-back-donation from the metal to acceptor orbitals on the ligand can also be evaluated. Theoretical studies on gold(I) complexes, such as Au₂(μ-dpae)Cl₂, have used DFT to probe the geometry and the nature of gold-arsenic and gold-gold (aurophilic) interactions. nih.govplos.org Calculations of the electrostatic potential (ESP) map can further reveal the charge distribution within the complex, highlighting the electronegativity differences and their influence on bonding. plos.org

Table 1: Representative QTAIM Parameters for Metal-Ligand Interactions This table is illustrative, based on typical findings in the literature for related complexes, as specific comprehensive QTAIM data for dpae was not available in the search results.

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |

|---|---|---|---|

| Covalent Bond | High (>0.2) | Negative | Shared-shell interaction, significant orbital overlap |

| Metal-Ligand (M-As) | Moderate (0.05 - 0.15) | Often positive | Polar covalent / Dative bond |

| Hydrogen Bond | Low (0.002 - 0.04) | Positive | Closed-shell interaction, primarily electrostatic |

| Aurophilic (Au-Au) | Low (~0.01) | Positive | Closed-shell interaction, dispersion and relativistic effects |

For complexes containing heavy elements like arsenic and transition metals, relativistic effects become significant. Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin angular momentum and its orbital angular momentum. diva-portal.orglibretexts.org This coupling can have profound effects on the electronic structure and spectroscopic properties of heavy element complexes. aps.org

Computational methods that include SOC, often within a DFT framework (e.g., using the Zeroth-Order Regular Approximation, ZORA), are necessary for accurately predicting the absorption and emission spectra of dpae complexes. rsc.org SOC mixes electronic states of different spin multiplicities (e.g., singlets and triplets). libretexts.org This mixing can:

Intensify Spin-Forbidden Transitions: Transitions between states of different spin (e.g., singlet-triplet) are formally forbidden but can gain intensity through SOC, leading to their appearance in absorption spectra.

Cause Spectral Red-Shifts and Broadening: The mixing of states leads to a splitting of energy levels (zero-field splitting) and can cause absorption bands to shift to lower energies (red-shift) and become broader. rsc.org

Facilitate Intersystem Crossing: SOC is a key mechanism for intersystem crossing, the non-radiative transition between singlet and triplet excited states, which is crucial for understanding the photoluminescence (phosphorescence) of these complexes.

Theoretical investigations on square-planar Pt(II) complexes, which are electronically similar to some dpae counterparts, have shown that SOC significantly affects their absorption spectra, particularly for states with metal-centered character. rsc.org

Analysis of Metal-Ligand Bonding and Electron Density

Mechanistic Elucidation of Catalytic Cycles using Computational Methods

DFT calculations are a powerful tool for mapping out the entire energy landscape of a catalytic reaction, providing a step-by-step understanding of the mechanism. nih.govnih.gov This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For catalytic processes involving dpae complexes, computational studies have provided detailed mechanistic insights. A high-level DFT investigation into the hydrogenation of diphenylacetylene (B1204595) catalyzed by a ruthenium-dpae complex, Ru(CO)₃(dpae), successfully rationalized the reaction pathways. whiterose.ac.uk The study identified key steps, including the formation of a dihydride complex, and modeled various rearrangement pathways. whiterose.ac.uk It was noted that the catalytic behavior of the dpae complex differed from its phosphine (B1218219) (dppe) analogue, a difference that can be explained by the subtle electronic and steric changes induced by replacing phosphorus with arsenic. whiterose.ac.uk

Another computational study examined the catalytic cycle for aldehyde hydrogenation using the complex Ru(H)₂(CO)(AsPh₃)(dpae). whiterose.ac.uk Such studies allow researchers to build a complete catalytic cycle, as illustrated conceptually below.

Table 2: Illustrative Energy Profile for a Catalytic Step (A + B → C) This table presents a conceptual framework for data obtained from DFT calculations of a catalytic cycle.

| Species | Description | Relative Energy (kJ/mol) | Key Geometric Features |

|---|---|---|---|

| Reactants (A+B) | Separated catalyst and substrate | 0.0 | - |

| Pre-reaction Complex | Substrate coordinated to metal center | -20.5 | M-Substrate bond length |

| Transition State (TS) | Highest energy point on reaction coordinate | +85.3 | Breaking/forming bond lengths, imaginary frequency |

| Product Complex | Product coordinated to metal center | -45.1 | M-Product bond length |

| Products (C) | Separated catalyst and product | -10.2 | - |

By comparing the energy barriers (activation energies) of different potential pathways, the most likely reaction mechanism can be determined. These computational models can also rationalize product distributions and stereoselectivity. ethernet.edu.et

Quantum Chemical Calculations for Reaction Pathway Exploration (e.g., AFIR Method)

Traditional computational studies of reaction mechanisms often rely on chemical intuition to propose potential intermediates and transition states. However, automated reaction path search methods have emerged as a powerful alternative for unbiased exploration of complex potential energy surfaces. rsc.org

The Artificial Force Induced Reaction (AFIR) method is one such technique. nih.govnih.gov In an AFIR calculation, a virtual force is applied between two atoms or fragments to induce a chemical transformation, effectively pushing the system from a stable minimum over an energy barrier to find a connected product. researchgate.net By systematically applying this artificial force to various pairs of atoms in a dpae complex and its potential reactants, it is possible to exhaustively search for all feasible reaction pathways, including those that might be unexpected. nih.govchemrxiv.org

This approach is particularly valuable for:

Discovering Novel Reactivity: Identifying entirely new transformations that a dpae complex might catalyze.

Mapping Complex Reaction Networks: Elucidating competing reaction pathways, side reactions, and catalyst deactivation mechanisms.

Predicting Reactants: In an inverse approach, the AFIR method can be used to trace back from a desired product to identify potential starting materials. nih.gov

While specific applications of the AFIR method to dpae systems are not yet widely reported, its proven success in organic and organometallic chemistry demonstrates its immense potential for exploring the reaction space of these arsenic-containing complexes. nih.govchemrxiv.org

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis, QTAIM)

Beyond the primary covalent bonds to the metal center, non-covalent interactions play a critical role in the solid-state structure, stability, and sometimes the reactivity of dpae complexes. These weak interactions include hydrogen bonds, C-H···π interactions, and π-π stacking between the phenyl rings. In complexes of heavy metals like gold, metallophilic interactions (e.g., aurophilic interactions) can also be significant. nih.gov

Hirshfeld Surface Analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. bath.ac.ukresearchgate.net The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (a normalized contact distance), which highlights regions of close intermolecular contact. The surface can be color-coded to identify specific types of interactions and their relative importance. Fingerprint plots derived from the Hirshfeld surface provide a 2D summary of all intermolecular contacts, with different types of interactions appearing in distinct regions of the plot. researchgate.net This analysis has been successfully applied to related phosphine (dppe) and other arsine complexes to understand their supramolecular assembly. bath.ac.ukresearchgate.netrsc.org

QTAIM , as described in section 6.1.1, can also be used to analyze weak non-covalent interactions. The presence of a bond path and a bond critical point between two atoms is the unambiguous signature of an interaction. The electron density properties at the BCP can be used to characterize and rank the strength of these non-covalent bonds. nih.gov For instance, QTAIM has been used to verify the presence of anagostic (C-H···Metal) interactions in nickel complexes containing the related dppe ligand. rsc.org

Spectroscopic and Structural Elucidation of 1,2 Bis Diphenylarsino Ethane Complexes

Single Crystal X-ray Crystallography for Molecular Geometry and Supramolecular Architectures

Single crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline dpae complex. This technique provides invaluable data on bond lengths, bond angles, and coordination geometries, confirming the mode of dpae ligation, which is typically as a chelating ligand forming a five-membered ring with the metal center. researchgate.netplos.org

Studies have revealed that dpae can facilitate the formation of various coordination geometries, including distorted square-planar and octahedral environments around the metal. researchgate.netresearchgate.net For instance, in nitrido- and trans-dioxo-rhenium(V) complexes, X-ray crystallography has been crucial in establishing the molecular structures and confirming the coordination of the dpae ligand. rsc.orghku.hk The structure of [ReN(dpae)₂Cl]⁺ was determined to be monoclinic, with specific lattice parameters a = 10.362(2) Å, b = 22.823(5) Å, c = 21.363(6) Å, and β = 92.74(2)°. hku.hk

Beyond individual molecular structures, X-ray crystallography also elucidates the formation of supramolecular architectures through intermolecular interactions such as C–H···π interactions. researchgate.net These weaker interactions can dictate the packing of molecules in the crystal lattice, leading to extended one-, two-, or three-dimensional networks. In some cases, unexpected structures and extended coordination polymers can be formed, driven by factors like aurophilic interactions in gold(I) complexes. plos.org The study of bismuth(III) chloride complexes with dpae revealed the in situ oxidation of the ligand and the formation of one-dimensional polymeric chains. rsc.org

Table 1: Selected Crystallographic Data for dpae Complexes

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| [PtCl(C₆F₅)(dpae)] | Monoclinic | P2₁/n | Pt-As: 2.332(1), 2.341(1); Pt-Cl: 2.360(1); Pt-C: 2.078(4) | As-Pt-As: 86.3(2) | researchgate.net |

| [ReN(dpae)₂Cl]⁺ | Monoclinic | Cc | Re≡N: 1.839(8) | - | hku.hk |

| [BiCl₃{As(O)MePh₂}{Ph₂As(O)CH₂CH₂As(O)Ph₂}]ₙ | Monoclinic | P2₁/a | - | - | rsc.org |

| 1,6-Bis(diphenylarsino)hexane | Monoclinic | P2₁/c | As-C: various | - | nih.gov |

| Au₂(μ-dppm)₂Br₂·2CH₂Cl₂ (β-polymorph) | - | - | Au-Au: - | - | nih.gov |

| Au₂(μ-dppm)₂Cl·3CH₂Cl₂ | - | - | Au-Au: 2.9522(4) | - | nih.gov |

| Note: This table presents a selection of data and is not exhaustive. "dppm" is bis(diphenylphosphino)methane. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of dpae complexes in both solution and the solid state. nih.govnih.govanr.fr ¹H NMR is particularly useful for characterizing the organic backbone of the dpae ligand. Upon coordination to a metal, the chemical shifts of the methylene (B1212753) protons in the ethane (B1197151) bridge of dpae typically shift downfield, providing evidence of complex formation. jyu.fi

³¹P NMR is not directly applicable to dpae, but in mixed-ligand complexes containing both phosphine (B1218219) and arsine donors, it can provide valuable information about the coordination environment. rsc.org For paramagnetic complexes, the presence of an unpaired electron significantly affects the NMR spectrum, leading to large shifts and line broadening, which can be analyzed to gain insight into the electronic structure. nih.gov

Table 2: Representative ¹H NMR Data for dpae and its Complexes

| Compound/Complex | Solvent | Methylene Proton Chemical Shift (δ, ppm) | Remarks | Reference |

| dpae (free ligand) | - | ~2.0-2.5 (estimated) | - | - |

| Selenium complex of dpae | - | Shifted downfield by ΔδH = 1.91 | Indicates coordination | jyu.fi |

| Tellurium complex of dpae | - | Shifted downfield by ΔδH = 1.54 | Indicates coordination | jyu.fi |

Infrared (IR) Spectroscopy for Vibrational Analysis and Coordination Confirmation

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is a readily accessible technique for confirming the coordination of the dpae ligand. acs.orgchemicalbook.com The IR spectrum of a dpae complex will exhibit characteristic bands corresponding to the vibrations of the phenyl rings and the aliphatic ethane backbone. researchgate.net

Coordination to a metal center can induce subtle shifts in the vibrational frequencies of the dpae ligand compared to the free ligand. More significantly, in complexes containing other ligands with characteristic IR absorptions, such as carbonyl (CO) or nitrido (N) groups, IR spectroscopy becomes a powerful diagnostic tool. rsc.orghku.hk For example, in rhenium-nitrido complexes, the strong ν(Re≡N) stretching frequency, typically observed between 1043 and 1049 cm⁻¹, provides direct evidence for the presence of the nitrido ligand. rsc.orghku.hk Similarly, in trans-dioxo complexes, the asymmetric ReO₂ stretch appears in the 785–790 cm⁻¹ region. rsc.orghku.hk

Vibrational analysis, often supported by theoretical calculations, can provide a more detailed understanding of the bonding within the complex. nih.govnih.gov

Table 3: Characteristic IR Frequencies for Functional Groups in dpae Complexes

| Complex Type | Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Rhenium-Nitrido | Re≡N | Stretch (ν) | 1043–1049 | rsc.orghku.hk |

| Rhenium-Dioxo | ReO₂ | Asymmetric Stretch (νₐₛ) | 785–790 | rsc.orghku.hk |

| Metal Carbonyl | C≡O | Stretch (ν) | Varies with metal and backbonding | researchgate.net |

UV-Visible and Luminescence Spectroscopy for Electronic Transitions and Emission Characterization

UV-Visible (UV-Vis) and luminescence spectroscopy are employed to investigate the electronic structure and photophysical properties of dpae complexes. researchgate.netcaltech.educore.ac.ukrruff.infomaharajacollege.ac.in UV-Vis absorption spectra reveal the electronic transitions that occur when the molecule absorbs light. These can include ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions within the metal center.

In many dpae complexes, the absorption spectra are dominated by intense π-π* transitions within the phenyl rings of the ligand at higher energies (UV region). researchgate.net The coordination of a metal ion may or may not significantly influence the energies of these transitions. researchgate.net For some complexes, such as those of rhenium(V), d-d absorptions can be observed in the visible region of the spectrum. researchgate.net

A number of dpae complexes exhibit luminescence, emitting light after being electronically excited. rsc.org For example, solid samples of [ReNL₂Cl]ClO₄ (where L can be dpae) show yellow-green emission upon excitation at 350-380 nm at room temperature. rsc.orghku.hk The study of the emission properties, including lifetimes and quantum yields, provides insights into the nature of the excited states and the deactivation pathways available to the complex. Some gold(I) complexes with related phosphine ligands have been shown to be luminescent upon aggregation due to aurophilic interactions. acs.org

Table 4: Photophysical Data for Selected dpae and Related Complexes

| Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Remarks | Reference |

| SiO₂@Eu(DPAE-Si)₃ | ~213, 260 | 616 | Ligand absorption bands. Emission from Eu³⁺. | researchgate.net |

| SiO₂@Tb(DPAE-Si)₃ | ~213, 260 | 544 | Ligand absorption bands. Emission from Tb³⁺. | researchgate.net |

| [ReNL₂Cl]ClO₄ (solid) | - | Yellow-green emission | Excitation at 350-380 nm. | rsc.orghku.hk |

| trans-[ReO₂L₂]ClO₄ (solid) | - | Orange emission | Excitation at 350-380 nm. | rsc.orghku.hk |

Thermal Analysis Techniques (TGA, DTG, DTA) for Complex Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA), are used to evaluate the thermal stability of dpae complexes. researchgate.netresearchgate.netresearchgate.netnih.govslideshare.netwikipedia.org

TGA measures the change in mass of a sample as a function of temperature. This information can reveal the temperatures at which the complex decomposes and can help to identify the nature of the decomposition products. For example, the loss of ligands or solvent molecules can be quantified. DTG, the first derivative of the TGA curve, helps to precisely identify the temperatures of maximum decomposition rates. researchgate.netresearchgate.net

DTA measures the temperature difference between a sample and an inert reference as they are heated. This technique detects exothermic and endothermic processes, such as melting, crystallization, and decomposition. wikipedia.org

Together, these techniques provide a comprehensive profile of the thermal behavior of dpae complexes, which is crucial for understanding their stability and potential applications at elevated temperatures. For instance, the thermal decomposition of a triruthenium cluster containing a related bis(diphenylarsino)methane ligand was studied by TGA-DTG, showing a three-stage decomposition process. researchgate.net

Emerging Research Directions and Future Prospects for 1,2 Bis Diphenylarsino Ethane Chemistry

Development of Novel Chiral 1,2-Bis(diphenylarsino)ethane Ligands for Enantioselective Catalysis

The synthesis of chiral molecules with a high degree of stereoselectivity is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which utilizes chiral catalysts to produce an excess of one enantiomer over the other, has been a major focus. While chiral phosphine (B1218219) ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) derivatives, have been extensively studied and commercialized, the development of their arsenic analogues, chiral dpae ligands, represents a promising, albeit less explored, frontier. nih.govontosight.ainih.govwikipedia.orgrsc.orgspringernature.comnih.govcymitquimica.comnih.gov

The design of chiral ligands is a formidable task, with C2-symmetric ligands historically dominating the field. nih.govrsc.org However, there is growing interest in non-symmetrical ligands, as they can offer more effective enantiocontrol in certain reactions. nih.gov The synthesis of chiral diarsine ligands is an active area of research, with methods being developed to introduce chirality either into the ethane (B1197151) backbone or onto the phenyl groups of the dpae framework. One approach involves the asymmetric synthesis of functionalized chiral 1,2-bis(diphenylphosphino)ethane ligands, which can be adapted for their diarsine counterparts. researchgate.net For instance, the asymmetric hydrophosphination of coordinated allylic phosphines has been shown to produce functionalized chiral dppe ligands in high yields, a strategy that holds potential for synthesizing chiral dpae. researchgate.net Another reported strategy is the asymmetric synthesis of a chiral diarsine ligand via a cycloaddition reaction between 3,4-dimethyl-1-phenylarsole and diphenylvinylarsine. nii.ac.jp

Rhodium complexes containing chiral chelate ligands with arsenic donor atoms have been investigated for asymmetric hydrosilylation of ketones. acs.org Although detailed performance data for a wide range of reactions remains limited compared to phosphine analogues, the unique electronic properties of the arsenic atom in dpae can influence the catalytic activity and selectivity of the metal center. The development of new synthetic routes to enantiomerically pure functionalized diarsines is crucial for expanding their application in asymmetric catalysis. researchgate.net

Table 1: Comparison of Chiral Ligand Strategies

| Ligand Type | Symmetry | Locus of Chirality | Potential Advantage | Reference |

| C2-Symmetric | Symmetric | Backbone or Phenyl Groups | Well-established design principle | nih.govrsc.org |

| Non-Symmetrical | Asymmetric | Backbone and/or Phenyl Groups | Potentially more effective enantiocontrol | nih.gov |

| Functionalized | Symmetric or Asymmetric | Backbone | Allows for secondary interactions and fine-tuning | researchgate.net |

Integration of this compound in Multi-Metallic and Hybrid Catalytic Systems

Multi-metallic and hybrid catalytic systems, where two or more different metal centers work in concert, are a rapidly growing area of catalysis research. These systems can exhibit synergistic effects, leading to enhanced reactivity, selectivity, and stability compared to their monometallic counterparts. mdpi.com The dpae ligand, with its ability to bridge two metal centers, is well-suited for the construction of such heterobimetallic complexes. collectionscanada.gc.caacs.org

Research has demonstrated the synthesis and characterization of heterobimetallic complexes containing dpae or other diarsine ligands. For example, a heterobimetallic rhenium-ruthenium complex, ReRuCl(C10H16As2)2(C10H8N2)2(CO)32, features diarsine ligands in the coordination sphere of a Ru(II) center. researchgate.net The dpae ligand can act as a flexible bridge, holding two metal atoms in close proximity, which can facilitate cooperative catalytic cycles. The study of heterobimetallic complexes for reactions like the epoxidation of styrene (B11656) has shown that these systems can achieve greater turnover numbers and different product ratios compared to the corresponding monometallic complexes. collectionscanada.gc.ca

The development of hybrid catalytic systems, which might involve a dpae-metal complex immobilized on a solid support or integrated into a larger molecular framework like a metal-organic framework (MOF), is another promising direction. Such systems can combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The robust nature of the dpae ligand and its strong coordination to metal centers are advantageous for creating stable and reusable hybrid catalysts. usm.my

Table 2: Examples of Diarsine-Containing Multi-Metallic Systems

| Metal Centers | Bridging Ligand Type | Application/Feature | Reference |

| Re(I), Ru(II) | Diarsine | Heterobimetallic complex with pseudo-octahedral coordination | researchgate.net |

| Co(I)/Co(III) | Diarsine | Co(II)-O2 diarsine complex formation | collectionscanada.gc.ca |

| General | Phenolic Oxygen Bridged Ligands | Screening for epoxidation of styrene | collectionscanada.gc.ca |

Advanced Applications in Molecular Devices and Smart Materials

The unique photophysical and electronic properties of metal complexes containing dpae are being explored for applications in molecular devices and smart materials. nih.govaip.org These materials can respond to external stimuli such as light, heat, or chemical analytes, making them suitable for use in sensors, switches, and displays. The luminescence of dpae-metal complexes is a particularly attractive feature. scispace.comwalshmedicalmedia.comresearchgate.netmdpi.com

Research has shown that osmium(II) complexes incorporating diarsine ligands can exhibit chemiluminescence, with some species producing more intense emissions than the commonly used [Ru(bipy)3]2+. scispace.com The emission properties of these complexes can be tuned by modifying the other ligands in the coordination sphere, offering a pathway to design materials with specific optical characteristics. scispace.comomicsdi.org For example, the emission wavelengths of metal-diimine complexes can be controlled, which is a desirable feature for applications in organic light-emitting diodes (OLEDs). walshmedicalmedia.com

Furthermore, the choice of a diarsine ligand over a diphosphine analogue can have a significant impact on the electronic structure and optical properties of the resulting complex. A study on diarsine- and diphosphine-protected gold clusters revealed that even subtle differences in the ligand backbone can lead to notable changes in the absorption and photoluminescence profiles. nih.govaip.org This sensitivity allows for the fine-tuning of material properties at the molecular level. The potential for dpae-containing polymetallic complexes to act as components in molecular electronics is also an area of active investigation, leveraging the ability of the ligand to mediate electronic communication between metal centers. nih.gov

Table 3: Luminescent Properties of Diarsine and Related Metal Complexes

| Metal Center | Ligands | Property | Potential Application | Reference |

| Osmium(II) | Diimine, Diarsine | Chemiluminescence | ECL Detection | scispace.com |

| Gold(I) | Diarsine | Luminescence | Luminescent Chemosensing | researchgate.net |

| Copper(I) | Tris(2-pyridyl)arsine | Photoluminescence | OLEDs | mdpi.com |

| Gold(I) | dpae | Vapoluminescence | Sensing, Switching | researchgate.net |

Bioinorganic Chemistry Applications of this compound Complexes

The field of bioinorganic chemistry explores the role of metals in biological systems and the development of metal-based drugs and diagnostic agents. While arsenic compounds have a long history in medicine, particularly as antimicrobial and anticancer agents, the specific application of this compound complexes in this area is an emerging and largely speculative field. williams.edunih.govoup.comresearchgate.netmdpi.com

The therapeutic effects of arsenic compounds, such as arsenic trioxide in the treatment of acute promyelocytic leukemia (APL), are well-documented. williams.edunih.govresearchgate.net The mechanism of action often involves the interaction of trivalent arsenic with thiol groups in proteins, particularly cysteine residues. oup.com This can disrupt the function of critical enzymes and oncoproteins. oup.com It is plausible that dpae, as a trivalent organoarsenic ligand, could form metal complexes that deliver arsenic to biological targets in a controlled manner. The lipophilic nature of the phenyl groups in dpae could facilitate cell membrane transport, potentially enhancing the bioavailability and cytotoxicity of the coordinated metal center or the arsenic atoms themselves.

While there is a lack of direct research on the bioinorganic applications of dpae complexes, the broader knowledge of arsenic-based drugs provides a foundation for future investigations. nih.gov Research could focus on synthesizing dpae complexes with various metals known for their biological activity and evaluating their efficacy against cancer cell lines or as antimicrobial agents. The design of such complexes would need to carefully consider the stability of the dpae-metal bond in biological environments to ensure that the desired therapeutic effect is achieved.

Table 4: Overview of Medically Relevant Arsenic Compounds

| Compound/Class | Medical Application | Mechanism of Action (General) | Reference |

| Arsenic Trioxide (As2O3) | Acute Promyelocytic Leukemia (APL) | Interaction with PML-RARα oncoprotein, induction of apoptosis | williams.edunih.govoup.comresearchgate.net |

| Salvarsan | Syphilis (historical) | Antimicrobial | williams.edu |

| Phenylarsine Oxides | Anticancer (in vitro) | Cytotoxic against leukemia and breast cancer cells | nih.gov |

| Realgar (As4S4), Orpiment (As2S3) | Traditional Chinese Medicine | Various, including treatment of skin conditions and ulcers | williams.eduresearchgate.netmdpi.com |

Q & A

Q. What are the primary applications of 1,2-Bis(diphenylarsino)ethane in coordination chemistry, and how does it compare to phosphine-based ligands?

- Methodological Answer : this compound is a bidentate ligand used to stabilize transition metal complexes, particularly with gold(I). For example, it forms complexes like Au₂(μ-1,2-bis(diphenylarsino)ethane)X₂ (X = Cl, Br, I), which exhibit aurophilic interactions and polymorphic crystal structures . Compared to phosphine analogs (e.g., 1,2-Bis(diphenylphosphino)ethane), arsenic-based ligands provide distinct electronic and steric effects due to the larger atomic radius and reduced electronegativity of arsenic, influencing metal-ligand bond strength and reactivity. Researchers should characterize these differences using X-ray crystallography and NMR spectroscopy .

Q. What synthetic routes are documented for preparing metal complexes with this compound?

- Methodological Answer : A common method involves reacting the ligand with metal precursors under inert conditions. For gold(I) complexes, AuCl(SMe₂) or AuI can be mixed with this compound in dichloromethane or toluene. The reaction is typically stirred at room temperature for 24 hours, followed by crystallization via vapor diffusion with hexane. Purity is verified through elemental analysis, NMR, and single-crystal X-ray diffraction to confirm structure and polymorph identity .

Q. How should researchers handle this compound to ensure experimental reproducibility?

- Methodological Answer : Due to its sensitivity to air and moisture, the ligand must be stored under nitrogen or argon in sealed Schlenk flasks. Handling should occur in gloveboxes or using Schlenk techniques. Prior to use, solvents must be degassed, and metal precursors should be anhydrous. Stability tests (e.g., TGA, DSC) are recommended to assess decomposition thresholds under varying conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data caused by polymorphic variations in gold(I) complexes with this compound?

- Methodological Answer : Polymorphs arise from differences in aurophilic Au···Au interactions and packing arrangements. To address discrepancies:

- Use variable-temperature X-ray diffraction to track structural changes.

- Employ computational tools (e.g., DFT) to model intermolecular forces and compare with experimental data.

- Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to isolate specific polymorphs. For example, slow evaporation of DCM/hexane yields a monoclinic phase, while rapid cooling favors a triclinic structure .

Q. What experimental strategies mitigate challenges in synthesizing air-sensitive metal-arsine complexes?

- Methodological Answer :

- Inert Atmosphere : Use gloveboxes (<1 ppm O₂/H₂O) for ligand and metal precursor weighing.

- Stabilizing Additives : Introduce Lewis bases (e.g., NEt₃) to scavenge trace acids or moisture.

- Spectroscopic Monitoring : Track reaction progress via in-situ Raman or UV-Vis to detect intermediate species.

- Alternative Solvents : Replace THF with less coordinating solvents (e.g., fluorobenzene) to reduce side reactions .

Q. How do reaction conditions influence the electronic properties of this compound in catalysis?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., MeCN) increase ligand flexibility, enhancing metal center accessibility.

- Temperature : Higher temperatures (60–80°C) accelerate ligand substitution but may degrade arsenic-carbon bonds.

- pH Control : In aqueous-organic biphasic systems, buffered solutions (pH 6–8) stabilize the ligand against hydrolysis.

- Spectroelectrochemistry : Use cyclic voltammetry to correlate redox potentials with ligand donor strength under varying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.